molecular formula C13H10ClN3 B015246 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine CAS No. 120889-05-6

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine

Cat. No. B015246
M. Wt: 243.69 g/mol
InChI Key: FBFVKWMIRFROSV-UHFFFAOYSA-N
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Scientific Research Applications

  • Mitochondrial Function Decline : PhIP may accelerate age-related decline in mitochondrial function across various rat tissues, highlighting its mutagenic properties (Sugiyama et al., 1993).

  • Anti-inflammatory and Analgesic Properties : A derivative of PhIP, 6methyl-2phenylimidazo[1,2a]pyridine-3-carboxylic acid, exhibits anti-inflammatory and analgesic properties with minimal gastro-intestinal effects (Di Chiacchio et al., 1998).

  • Crystal Structure Analysis : The crystal structures of PhIP and related compounds show variations in electron density distribution and short cation-anion contacts, important for understanding its chemical behavior (Tafeenko et al., 1996).

  • Carcinogenic Potential in Foods : PhIP is identified as a food carcinogen, particularly in cooked meats, and its synthesis methods are of interest for understanding dietary risks (Lindström, 1995).

  • Urinary Excretion and Enzyme Activity : The urinary excretion of PhIP metabolites is related to specific enzyme activities in humans, indicating its metabolic processing and potential health implications (Stillwell et al., 2002).

  • Formation of Stable Protein Conjugates : PhIP can form stable conjugates with proteins like rat serum albumin, leading to specific degradation products, which has implications for understanding its biological interactions (Reistad et al., 1994).

  • Cancer Cell Growth Inhibition : Compounds inhibiting the growth of PhIP-resistant cancer cells might be useful in treating gastrointestinal tumors (Bachman et al., 2005).

  • Metabolism and Carcinogenicity in Mice : The metabolism of PhIP in mice suggests its role as a carcinogen, particularly in cooked meats (Buonarati et al., 1992).

Future Directions

Future research on 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine could focus on further understanding its mechanism of action and finding ways to inhibit its formation during cooking. For instance, studies have shown that certain food constituents can inhibit its formation6. Additionally, research could also focus on understanding its effects on human health and developing strategies to mitigate these effects7.


properties

IUPAC Name

2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFVKWMIRFROSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403941
Record name 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine

CAS RN

120889-05-6
Record name 2-Chloro-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120889-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Wakabayashi, R Kurosaka, H Nukaya… - Maillard Reactions in …, 2005 - Elsevier
We identified three new mutagenic heterocyclic amines (HCAs), 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4, 5-b]pyridine (4'-OH-PhIP) in broiled beef, and 2-amino-4-…
K Wakabayashi, R Kurosaka, IS Kim… - Maillard Reactions in …, 1998 - books.google.com
We identified three new mutagenic heterocyclic amines (HCAs), 2-amino-1-methyl-6-(4-hydroxyphenyl) imidazo [4, 5-b] pyridine (4'-OH-PhIP) in broiled beef, and 2-amino-4-…
Number of citations: 0 books.google.com
K Wakabayashi, R Kurosaka, IS Kim, H Nukaya… - Special …, 1980 - The Society
Number of citations: 0

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